molecular formula C23H19ClN4O4 B11266204 ethyl 2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate

ethyl 2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate

Cat. No.: B11266204
M. Wt: 450.9 g/mol
InChI Key: KCBGNZBWVFVGEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a pyrazolo-pyrazine derivative featuring a 4-chlorophenyl substituent at position 2 of the pyrazolo[1,5-a]pyrazin-4-one core. The compound includes an ethyl benzoate ester moiety linked via an acetamido group at position 2 of the benzene ring.

Properties

Molecular Formula

C23H19ClN4O4

Molecular Weight

450.9 g/mol

IUPAC Name

ethyl 2-[[2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate

InChI

InChI=1S/C23H19ClN4O4/c1-2-32-23(31)17-5-3-4-6-18(17)25-21(29)14-27-11-12-28-20(22(27)30)13-19(26-28)15-7-9-16(24)10-8-15/h3-13H,2,14H2,1H3,(H,25,29)

InChI Key

KCBGNZBWVFVGEY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the 4-chlorophenyl group and the acetylamino benzoate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency .

Chemical Reactions Analysis

Ethyl 2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Positional Isomers of the Benzoate Ester Group

The position of the acetamido-benzoate ester group significantly impacts molecular interactions. Key analogs include:

Compound Name Substituent Position (Benzoate) Ester Group Molecular Formula Molecular Weight Key Structural Differences
Ethyl 2-...benzoate (Target) 2- Ethyl C23H19ClN4O4 450.88 Reference compound
Ethyl 3-...benzoate 3- Ethyl C23H19ClN4O4 450.88 Acetamido group at position 3
Methyl 4-...benzoate 4- Methyl C22H17ClN4O4 436.85 Methyl ester and position 4 substitution
  • Impact on Physicochemical Properties : The 2- and 3-substituted isomers (target vs. ) exhibit similar molecular weights but differ in polarity due to positional isomerism. The 4-substituted methyl analog has reduced lipophilicity (lower molecular weight) and may exhibit altered solubility.
  • Biological Implications : Positional changes influence binding to target proteins. For instance, the 4-chlorophenyl group in all analogs enhances π-π stacking in hydrophobic pockets, but the ester position modulates steric interactions .

Variations in Ester Groups and Acetamide Substituents

Replacing the ethyl ester with methyl or altering the acetamide chain affects metabolic stability and bioactivity:

Compound ID () Substituent on Acetamide Ester/Amide Group Molecular Weight Bioactivity Notes
G419-0163 4-Ethylphenyl N-(4-ethylphenyl)acetamide 386.45 Higher lipophilicity; potential herbicidal activity
G419-0211 2-(4-Chlorophenyl)ethyl N-[2-(4-chlorophenyl)ethyl]acetamide 420.90 Enhanced halogen interactions; possible antimicrobial effects
  • Key Observations :
    • The target compound’s ethyl ester may confer slower hydrolysis compared to methyl esters (e.g., ), extending half-life in biological systems.
    • Chlorine substitution (as in G419-0211) improves target affinity in pesticidal applications .

Core Heterocycle Modifications

Replacing the pyrazolo[1,5-a]pyrazin-4-one core with triazolo[1,5-a]pyrimidines () or pyrazolo[4,3-d]pyrimidines () alters electronic properties:

Core Structure Example Compound (Evidence) Key Activity
Pyrazolo[1,5-a]pyrazin-4-one Target compound Unspecified (likely pesticidal)
Triazolo[1,5-a]pyrimidine () 5,7-Dimethyl derivatives Herbicidal (41–43% inhibition at 500 µg/mL)
Pyrazolo[4,3-d]pyrimidine () Cyanomethyl benzoates Synthetic intermediates for agrochemicals
  • Activity Trends : Triazolo-pyrimidines () show moderate herbicidal activity, while pyrazolo-pyrazines (target) are hypothesized to have enhanced activity due to the electron-withdrawing 4-oxo group .

Substituent Effects on Bioactivity

  • 4-Chlorophenyl Group : Present in the target and analogs (), this group enhances binding to fungal cytochrome P450 enzymes, as seen in pesticidal compounds like pyrazophos () .
  • Methyl vs. Ethyl Esters : Methyl esters (e.g., ) may exhibit faster metabolic clearance, while ethyl esters (target) balance stability and bioavailability .

Research Findings and Data Gaps

  • Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to and , involving coupling of pyrazolo-pyrazin intermediates with substituted benzoic acids.
  • Biological Data: Direct bioactivity data for the target compound is absent in the provided evidence.

Biological Activity

Ethyl 2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, mechanisms of action, and relevant research findings, including case studies and data tables.

Structural Characteristics

The compound has the following structural properties:

PropertyDetails
CAS Number 941982-31-6
Molecular Formula C23H19ClN4O4
Molecular Weight 450.88 g/mol
IUPAC Name Ethyl 2-[[2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate
InChI Key KCBGNZBWVFVGEY-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O

The presence of a pyrazolo[1,5-a]pyrazine core is notable, as this structure is associated with various pharmacological activities. The chlorophenyl group enhances the compound's potential therapeutic applications.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit specific protein kinases involved in cell signaling pathways, potentially leading to reduced tumor growth and proliferation.
  • Anti-Proliferative Activity : Studies suggest significant anti-proliferative effects against various cancer cell lines, indicating potential use as anticancer agents.
  • Interaction with Enzymatic Targets : The compound may interact with enzymes critical to metabolic pathways, influencing lipid metabolism and potentially reducing serum cholesterol and triglyceride levels.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of compounds similar to this compound. Notable findings include:

  • Anticancer Activity : A study screened a library of pyrazolo derivatives for anticancer activity using the MDA-MB-231 human breast cancer cell line. The results indicated that many derivatives exhibited significant growth inhibition compared to controls (Table 1).
Compound IDConcentration (µM)% Inhibition
Compound A1070
Compound B2585
Compound C5090

Table 1: Anticancer activity of pyrazolo derivatives in MDA-MB-231 cell line.

  • Anti-inflammatory Effects : Another study highlighted the anti-inflammatory properties of pyrazolo compounds, demonstrating dose-dependent inhibition of NF-kB/AP-1 reporter activity (Table 2).
Compound IDIC50 (µM)
Compound D10
Compound E25
Compound F30

Table 2: Anti-inflammatory activity of selected pyrazolo compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.